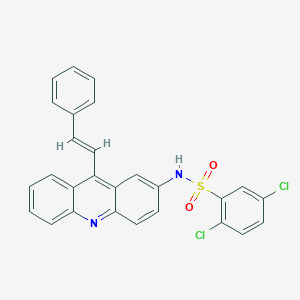
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C27H18Cl2N2O2S and a molecular weight of 505.42 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities and applications in various fields of scientific research .
Métodos De Preparación
The synthesis of 2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
For industrial production, the synthesis may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Análisis De Reacciones Químicas
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases such as potassium carbonate, and solvents like ethanol or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This can lead to the disruption of essential biochemical pathways, such as those involved in bacterial cell wall synthesis or metabolic processes.
Comparación Con Compuestos Similares
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as sulfamethazine and sulfadiazine . While these compounds share a common sulfonamide functional group, they differ in their specific chemical structures and biological activities. For example:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The unique structure of this compound, with its acridine and styryl groups, may confer distinct chemical and biological properties that differentiate it from other sulfonamides .
Propiedades
Fórmula molecular |
C27H18Cl2N2O2S |
|---|---|
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[9-[(E)-2-phenylethenyl]acridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H18Cl2N2O2S/c28-19-11-14-24(29)27(16-19)34(32,33)31-20-12-15-26-23(17-20)21(13-10-18-6-2-1-3-7-18)22-8-4-5-9-25(22)30-26/h1-17,31H/b13-10+ |
Clave InChI |
ZCUSVQANBWPPCE-JLHYYAGUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC4=CC=CC=C42)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC4=CC=CC=C42)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B15215635.png)
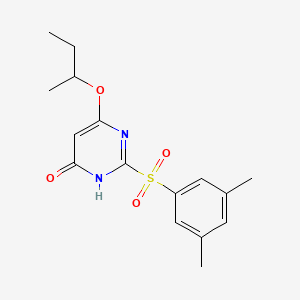
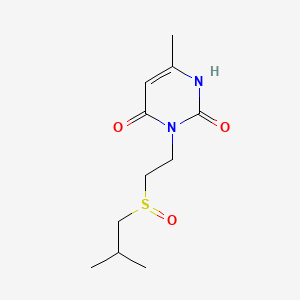
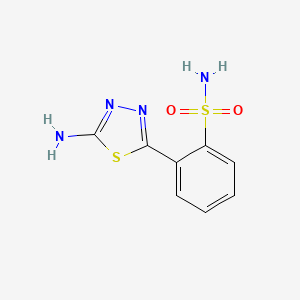
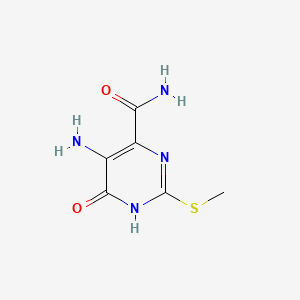
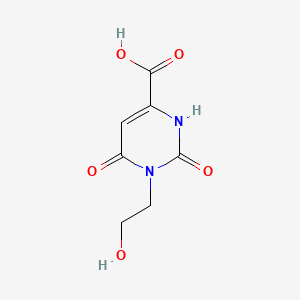
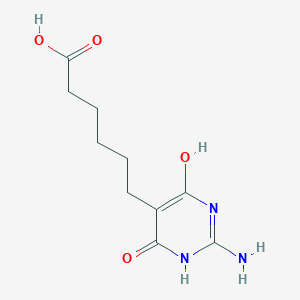
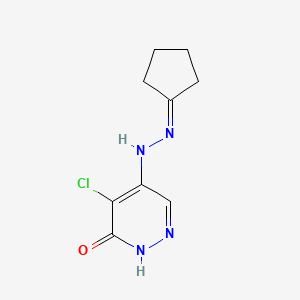
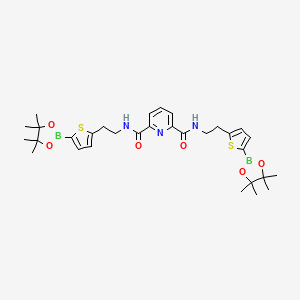
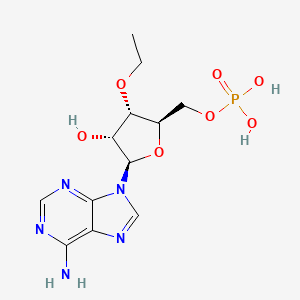


![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)
